3,3-Dimethyl-2-oxo-3,4-dihydrocinnolin-2-ium-1(2H)-olate
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Overview
Description
3,3-Dimethyl-2-oxo-3,4-dihydrocinnolin-2-ium-1(2H)-olate is a chemical compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. This particular compound is characterized by its unique structure, which includes a dimethyl group and an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxo-3,4-dihydrocinnolin-2-ium-1(2H)-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,3-dimethyl-2-oxo-2,3-dihydrobenzofuran with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxo-3,4-dihydrocinnolin-2-ium-1(2H)-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cinnoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction may produce dihydrocinnoline derivatives.
Scientific Research Applications
3,3-Dimethyl-2-oxo-3,4-dihydrocinnolin-2-ium-1(2H)-olate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxo-3,4-dihydrocinnolin-2-ium-1(2H)-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cinnoline: The parent compound of the cinnoline family.
2-Oxo-2,3-dihydrobenzofuran: A precursor in the synthesis of the target compound.
3,3-Dimethyl-2-oxo-2,3-dihydrobenzofuran: Another related compound with similar structural features.
Uniqueness
3,3-Dimethyl-2-oxo-3,4-dihydrocinnolin-2-ium-1(2H)-olate is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other cinnoline derivatives.
Properties
CAS No. |
62652-66-8 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3,3-dimethyl-1-oxido-4H-cinnolin-2-ium 2-oxide |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)7-8-5-3-4-6-9(8)11(13)12(10)14/h3-6H,7H2,1-2H3 |
InChI Key |
ZBEQOTWUWQPFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2N([N+]1=O)[O-])C |
Origin of Product |
United States |
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